molecular formula C21H22BrNO3 B214599 5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B214599
M. Wt: 416.3 g/mol
InChI Key: KPMCQHWHADIFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It has been studied extensively in the scientific community for its potential medicinal properties. In

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to have antiviral properties by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its potential medicinal properties. It has been found to have anticancer, anti-inflammatory, and antiviral properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One direction is to further explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to optimize its use in cancer treatment by further understanding its mechanism of action. Additionally, there is potential for further research on its antiviral properties and its use in the treatment of viral infections.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the reaction between 4-isopropylbenzaldehyde and ethyl acetoacetate to form ethyl 4-(propan-2-yl)phenylacetoacetate. This intermediate is then reacted with 5-bromoindole-2,3-dione in the presence of a base to form the final product.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied for its potential medicinal properties. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO3/c1-4-23-18-10-9-16(22)11-17(18)21(26,20(23)25)12-19(24)15-7-5-14(6-8-15)13(2)3/h5-11,13,26H,4,12H2,1-3H3

InChI Key

KPMCQHWHADIFBZ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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